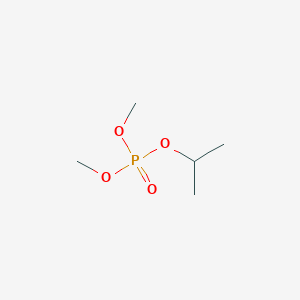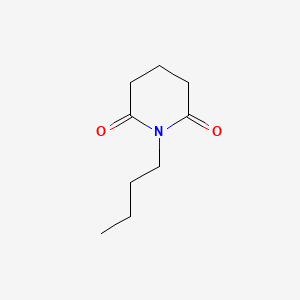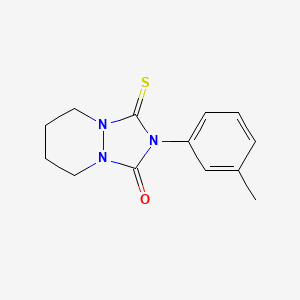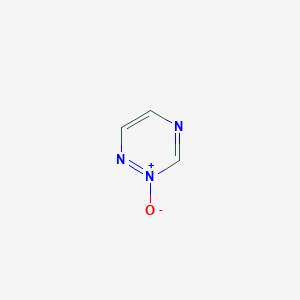
Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl-, also known as (3-Methyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone, is a compound with the molecular formula C16H13NOS. This compound belongs to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. Benzothiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl- typically involves the reaction of 3-methyl-4H-1,4-benzothiazine with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzoyl group onto the benzothiazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazines depending on the electrophile used.
Applications De Recherche Scientifique
Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
4H-3,1-Benzothiazin-4-ones: Exhibits biological activities such as enzyme inhibition and anticancer properties.
Uniqueness
Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl- is unique due to its specific substitution pattern and the presence of both a benzothiazine ring and a benzoyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
60290-49-5 |
|---|---|
Formule moléculaire |
C16H13NOS |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
(3-methyl-4H-1,4-benzothiazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13NOS/c1-11-16(15(18)12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-11/h2-10,17H,1H3 |
Clé InChI |
YRYFKYZRXINQER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)

![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)



![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)

![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)




![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
